molecular formula C14H9NO3S B5976521 (5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B5976521
M. Wt: 271.29 g/mol
InChI Key: IJQZJOIIFFCFFF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a heterocyclic compound that features a furan ring, a thiazolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of furan-2-carbaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(THIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE
  • (5E)-5-[(PYRIDIN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZJOIIFFCFFF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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